6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride
Description
Properties
IUPAC Name |
6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6-4-1-7-2-5(6)9-3-4;/h4-5,7H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNDCBCELVJGCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(C2=O)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408075-04-6 | |
| Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-one, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride can be achieved through various synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core structure in the family of tropane alkaloids . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve the use of achiral tropinone derivatives in a desymmetrization process .
Chemical Reactions Analysis
6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride is employed in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural analogues, emphasizing variations in heteroatom positioning, substituents, and functional groups:
Key Observations :
- Heteroatom Positioning : Moving the oxa group from position 6 (target compound) to 8 (CAS 54745-74-3) reduces molecular weight by ~12 g/mol and eliminates the ketone, altering reactivity .
- Substituent Effects : Benzyl or methyl groups on nitrogen (e.g., 3-benzyl or 3-methyl derivatives) increase steric bulk and hydrophobicity, impacting solubility and bioavailability .
- Functional Groups : The ketone at position 8 in the target compound enhances electrophilicity, making it a reactive site for nucleophilic additions or reductions .
Physicochemical and Commercial Comparison
Biological Activity
6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride is a bicyclic compound characterized by the presence of both oxygen and nitrogen heteroatoms in its structure. This compound is primarily recognized as an intermediate in the synthesis of tropane alkaloids, which are known for their diverse biological activities, including analgesic and anticholinergic properties. The compound's unique structure suggests significant potential for medicinal chemistry applications, particularly in drug development.
The molecular formula of this compound is , with a molecular weight of approximately 163.6 g/mol. Its structural characteristics contribute to its reactivity and biological activity.
The biological activity of this compound can be attributed to its role as a precursor in the synthesis of tropane alkaloids, which interact with various neurotransmitter systems in the body:
- Mu Opioid Receptor Antagonism : Compounds derived from this bicyclic structure have been shown to exhibit antagonistic properties at mu opioid receptors, which are crucial for mediating pain and gastrointestinal function .
- Cholinesterase Inhibition : Studies indicate that derivatives of this compound can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that break down acetylcholine, thereby enhancing cholinergic signaling.
Biological Activity Overview
The biological activities associated with this compound are summarized in the following table:
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Mu Opioid Receptor Antagonism | Blocks mu opioid receptors, reducing opioid side effects | Treatment of opioid-induced bowel dysfunction |
| Cholinesterase Inhibition | Inhibits enzymes that degrade acetylcholine | Potential treatment for neurodegenerative diseases |
| Tropane Alkaloid Synthesis | Serves as a precursor for various alkaloids | Development of new analgesics and anticholinergics |
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of compounds related to this compound:
- Mu Opioid Receptor Studies : Research has demonstrated that specific derivatives exhibit significant binding affinity to mu opioid receptors in vitro, suggesting their potential use in managing conditions like postoperative ileus without central nervous system side effects .
- Neurodegenerative Disease Models : In animal models, compounds derived from this bicyclic structure showed promise in enhancing cognitive function by prolonging acetylcholine signaling through cholinesterase inhibition.
- Tropane Alkaloid Applications : The synthesis of tropane alkaloids using this compound has been investigated for developing novel analgesics with reduced side effects compared to traditional opioids.
Q & A
Q. How can researchers validate the compound’s role as a synthetic intermediate for complex heterocycles?
- Methodology : Demonstrate ring-opening reactions with nucleophiles (e.g., Grignard reagents) to form pyrrolidine derivatives. Monitor by TLC and characterize products via FT-IR (C=O stretch at ~1700 cm⁻¹ disappearance) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
